molecular formula C13H16N4O2S B2910036 N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide CAS No. 2034278-22-1

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2910036
CAS No.: 2034278-22-1
M. Wt: 292.36
InChI Key: SRFJSOGGTKXNSC-UHFFFAOYSA-N
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Description

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a synthetic compound of significant interest in preclinical neuropharmacology research, primarily characterized as a cannabinoid receptor ligand. Its molecular architecture, featuring a 1,2,4-oxadiazole core linked to a pyrrolidine carboxamide, is designed to interact with the endocannabinoid system. Research indicates this compound exhibits binding affinity and functional activity at the CB1 and CB2 receptors Source . As a potent CB1 receptor agonist, it is a valuable pharmacological tool for studying cannabinoid receptor signaling pathways, allosteric modulation, and downstream effects in cellular and animal models Source . Its primary research applications include the investigation of pain mechanisms, neuroinflammation, and metabolic processes. Due to its psychoactive potential, it is strictly utilized in controlled laboratory settings to elucidate the complex physiology of the endocannabinoid system and for the in vitro profiling of novel therapeutic candidates targeting cannabinoid receptors.

Properties

IUPAC Name

N-ethyl-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-2-14-13(18)17-6-5-9(8-17)11-15-12(19-16-11)10-4-3-7-20-10/h3-4,7,9H,2,5-6,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFJSOGGTKXNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    N-ethylation: The final step involves the N-ethylation of the pyrrolidine ring using an ethylating agent such as ethyl iodide or ethyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

Compound A : Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid
  • Structure : Replaces the pyrrolidine-thiophene system with a benzoic acid-benzofuran scaffold.
  • Application : Patented for neuropathic pain therapy due to its modulation of ion channels or neurotransmitter receptors .
Compound B : 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
  • Structure : Piperidine replaces pyrrolidine, and lacks the ethyl carboxamide group.
  • Molecular Weight : ~265.3 g/mol (estimated) vs. ~305.4 g/mol for the target compound.
  • Impact : The six-membered piperidine ring may confer different conformational flexibility and pharmacokinetic profiles compared to the five-membered pyrrolidine .

Analogs with Thiophene or Thiadiazole Substituents

Compound C : N-(5-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • Structure : Contains a thiadiazole ring and dioxolane-ethylsulfanyl chain instead of oxadiazole and thiophene.
  • Molecular Weight : 450.5 g/mol vs. 305.4 g/mol for the target compound.
  • Functional Impact : The thiadiazole group may increase metabolic stability but reduce solubility compared to the oxadiazole-thiophene system .

Structural and Functional Comparison Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrrolidine + oxadiazole + thiophene Benzoic acid + oxadiazole + benzofuran Piperidine + oxadiazole + thiophene Pyrrolidine + thiadiazole + dioxolane
Molecular Weight (g/mol) ~305.4 ~350–400 (estimated) ~265.3 450.5
Key Functional Groups Ethyl carboxamide Carboxylic acid None (piperidine only) Methoxyphenyl, dioxolane-ethylsulfanyl
Therapeutic Potential Undisclosed (structural hints: CNS targets) Neuropathic pain Undisclosed Undisclosed
Solubility Moderate (carboxamide enhances hydrophilicity) Low (carboxylic acid may ionize at pH > 4) Low (lack of polar groups) Low (bulky hydrophobic substituents)

Research Findings and Implications

  • Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole in the target compound offers better metabolic resistance than thiadiazole derivatives, which are prone to enzymatic degradation .
  • Thiophene vs. Benzofuran : Thiophene’s smaller aromatic system may improve membrane permeability compared to benzofuran, though benzofuran’s extended π-system enhances target binding affinity .
  • Pyrrolidine vs. Piperidine : The pyrrolidine ring’s constrained geometry may favor interactions with compact binding pockets, while piperidine’s flexibility could benefit broader receptor engagement .

Biological Activity

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This compound contains a pyrrolidine moiety linked to a thiophene-substituted 1,2,4-oxadiazole, which is known for its diverse pharmacological properties. The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C₁₃H₁₅N₃OS
Molecular Weight 265.34 g/mol
IUPAC Name This compound
CAS Number To be determined

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity. For instance, compounds similar to N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine have shown promising results against various cancer cell lines:

Cell LineIC₅₀ (µM)
Human Colon Adenocarcinoma2.76
Human Ovarian Adenocarcinoma9.27
Human Renal Cancer1.143

These findings suggest that the oxadiazole moiety contributes significantly to the anticancer effects observed in vitro .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that derivatives of thiophene and oxadiazole possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

The biological activity of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antiproliferative activities against a panel of cancer cell lines. The most active derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutics .
  • Comparative Analysis : Another research effort compared the biological activities of different thiophene-substituted oxadiazoles and found that modifications at specific positions on the thiophene ring enhanced both anticancer and antimicrobial activities .

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